Methyl 2,3-dimethoxy-5-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38768-69-3 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2,3-dimethoxy-5-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(11(12)15-4)10(14-3)9(6-7)13-2/h5-6H,1-4H3 |
InChI Key |
VQZMLDYFBNUTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2,3 Dimethoxy 5 Methylbenzoate
Esterification Approaches for Benzoate (B1203000) Synthesis
The final step in many synthetic routes to Methyl 2,3-dimethoxy-5-methylbenzoate is the esterification of its corresponding carboxylic acid, 2,3-dimethoxy-5-methylbenzoic acid. This transformation can be achieved through several catalytic methods.
Direct Esterification with Acid Catalysis
The classic Fischer-Speier esterification is a direct and widely used method for synthesizing benzoate esters. This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. truman.edudergipark.org.tr
In a typical procedure, 2,3-dimethoxy-5-methylbenzoic acid would be refluxed with methanol (B129727), using a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). truman.edudergipark.org.tr The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, excess methanol is used, and the water formed during the reaction is often removed. truman.edu While effective, this method can have drawbacks such as the corrosive nature of the catalysts and potential side reactions. dergipark.org.tr
Table 1: Comparison of Acid Catalysts for Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in methanol | Inexpensive, effective | Corrosive, difficult to remove, can cause side reactions |
| Hydrochloric Acid (HCl) | Reflux in methanol | Effective | Volatile, corrosive |
Catalytic Esterification using Metal-Based Systems
To overcome the limitations of traditional acid catalysis, various metal-based catalytic systems have been developed. These often offer milder reaction conditions, higher yields, and easier catalyst separation and recycling.
Recent research has highlighted the efficacy of solid acid catalysts. For instance, a zirconium-titanium (Zr/Ti) solid acid catalyst has been successfully used for the esterification of various substituted benzoic acids with methanol. mdpi.com This type of catalyst functions as a Lewis acid, activating the carbonyl group of the benzoic acid for nucleophilic attack by methanol. mdpi.com The benefits of such systems include high yields, the ability to catalyze reactions with both electron-donating and electron-withdrawing groups on the benzoic acid, and straightforward catalyst recovery. mdpi.comijstr.org
Another example is the use of metal salts like aluminum sulfate (B86663) (Al₂(SO₄)₃) under microwave irradiation, which has been shown to be highly efficient for the esterification of biomass-derived acids. rsc.org This method significantly reduces reaction times compared to conventional heating. rsc.org
Table 2: Performance of Metal-Based Catalysts in Esterification of Benzoic Acids
| Catalyst System | Substrate Example | Conditions | Yield | Reference |
|---|---|---|---|---|
| Zr/Ti Solid Acid | p-Methylbenzoic acid & Methanol | 120 °C, 24 h | High | mdpi.com |
| Al₂(SO₄)₃ | Levulinic acid & Methanol | 110 °C, 10 min, Microwave | 99.4% | rsc.org |
Strategic Precursor Synthesis and Functionalization
Regioselective Introduction of Methoxy (B1213986) and Methyl Groups on the Aromatic Ring
Achieving the specific 2,3-dimethoxy-5-methyl substitution pattern on the benzene (B151609) ring requires careful regioselective control. Synthetic strategies often start with precursors that already contain some of the desired functional groups or groups that can direct the introduction of others into the correct positions.
For instance, a synthesis might begin with a molecule like o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Through a series of reactions including oxidation of the aldehyde to a carboxylic acid, methylation of the hydroxyl group, and introduction of the C5-methyl group, the desired substitution pattern can be built up. The synthesis of related isomers, such as 2,5-dimethoxy-3-methylbenzaldehyde, has been achieved starting from 4-methoxy-2-methylphenol, highlighting the multi-step nature of these regioselective syntheses. mdma.ch
Multi-step Synthetic Sequences for Complex Dimethoxybenzoate Structures
The synthesis of this compound is often embedded within a longer synthetic sequence aimed at producing complex natural products like Coenzyme Q10. frontiersin.org In these sequences, the aromatic ring itself is often constructed or extensively modified.
Oxidative Esterification Routes to Aromatic Esters
Oxidative esterification has emerged as a powerful and direct method for the synthesis of esters from aldehydes, bypassing the need to first oxidize the aldehyde to a carboxylic acid. This one-pot reaction combines an aldehyde with an alcohol in the presence of an oxidizing agent and often a catalyst. For the synthesis of this compound, the logical precursor for this route is 2,3-dimethoxy-5-methylbenzaldehyde (B1600589).
The general transformation involves the reaction of 2,3-dimethoxy-5-methylbenzaldehyde with methanol and an oxidant. A variety of catalytic systems have been developed to facilitate this conversion for aromatic aldehydes, which are summarized in the table below. These systems often utilize transition metals and various oxidants to achieve high yields and selectivity.
One-pot oxidative esterification reactions are considered an economically and environmentally advantageous alternative to traditional two-step synthesis methods that involve the generation of waste and the use of toxic reagents. edu.krd The development of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, contributing to a more sustainable process. researchgate.net
Several catalytic systems have been investigated for the oxidative esterification of benzaldehyde (B42025) and its derivatives. For instance, imidazolium (B1220033) perrhenates have demonstrated high catalytic activity, affording good yields for a range of aldehyde and alcohol substrates. arkat-usa.org Another approach involves the use of vanadium-based catalysts, such as vanadium pentoxide (V₂O₅) in conjunction with hydrogen peroxide, which offers mild reaction conditions and high efficiencies. organic-chemistry.org A study on the oxidative esterification of benzaldehyde using vanadium-doped phosphomolybdic acid salts also showed high conversion and selectivity. researchgate.net
Furthermore, catalyst systems based on supported noble metals like palladium on carbon (Pd/C) with molecular oxygen as a green oxidant have been developed. researchgate.net Metal nitrates have also been explored as catalysts for these reactions. arkat-usa.org The choice of catalyst and oxidant can significantly influence the reaction's efficiency, with some methods being entirely catalyst-free, relying on oxidants like hydrogen peroxide. researchgate.net
Table 1: Examples of Catalytic Systems for Oxidative Esterification of Aromatic Aldehydes
| Catalyst System | Oxidant | Alcohol | Key Findings |
| Imidazolium Perrhenates | Urea Hydrogen Peroxide (UHP) | Methanol | High catalytic activity for various benzaldehydes. arkat-usa.org |
| Vanadium Pentoxide (V₂O₅) | Hydrogen Peroxide (H₂O₂) | Methanol | Mild conditions, short reaction times, and high efficiency. organic-chemistry.org |
| Na₄PMo₁₁VO₄₀ | Hydrogen Peroxide (H₂O₂) | Ethanol (B145695) | Almost complete conversion of benzaldehyde with high ester selectivity. researchgate.net |
| Palladium on Carbon (Pd/C) | Molecular Oxygen (O₂) | Methanol | Environmentally friendly, with simple filtration for product isolation. researchgate.net |
| Iron(III) Nitrate (Fe(NO₃)₃) | Hydrogen Peroxide (H₂O₂) | Methanol | Efficient for the formation of the corresponding methyl benzoate. arkat-usa.org |
| (Diacetoxyiodo)benzene/Iodine | (Diacetoxyiodo)benzene | Methanol | A transition metal-free protocol with mild reaction conditions. arkat-usa.org |
Considerations for Scalable Synthetic Procedures
The transition from laboratory-scale synthesis to industrial production of this compound via oxidative esterification requires careful consideration of several factors to ensure safety, efficiency, and economic viability.
Catalyst Deactivation and Regeneration: A primary concern in scalable catalytic processes is the deactivation of the catalyst over time. youtube.com Deactivation can occur through several mechanisms, including poisoning, fouling by carbonaceous deposits (coking), thermal degradation leading to sintering of active metal particles, and leaching of the active phase into the reaction mixture. mdpi.commdpi.comacs.org For heterogeneous catalysts, which are preferred for industrial applications due to ease of separation, maintaining catalytic activity and selectivity over multiple cycles is crucial. researchgate.net Therefore, robust catalysts with high stability are essential. Processes for catalyst regeneration, such as controlled oxidation to remove coke or chemical treatments to redisperse the active metal, must be developed to extend the catalyst's lifetime and reduce operational costs. youtube.com
Process Safety: Oxidative esterification reactions are often exothermic, and managing the heat generated is a critical safety consideration during scale-up. helgroup.com Poor heat dissipation in large reactors can lead to localized temperature increases, potentially causing side reactions, product degradation, or even thermal runaway. acs.org A thorough understanding of the reaction's thermal profile, including the onset temperature of any decomposition reactions, is necessary. fauske.com Implementing effective cooling systems and potentially transitioning from batch to continuous flow reactors can mitigate these risks. acs.org Continuous flow systems offer better heat and mass transfer, reducing the volume of hazardous material at any given time. acs.org When using strong oxidants like hydrogen peroxide or pure oxygen, the risk of forming explosive mixtures with organic solvents must be carefully managed through engineering controls and a comprehensive risk assessment. chimia.ch
Chemical Reactivity and Transformation Studies of Methyl 2,3 Dimethoxy 5 Methylbenzoate
Reactions Involving the Ester Functionality
The ester group is a primary site for nucleophilic acyl substitution, enabling reactions such as hydrolysis and transesterification, as well as reduction to the corresponding alcohol.
The conversion of Methyl 2,3-dimethoxy-5-methylbenzoate to its corresponding carboxylic acid, 2,3-dimethoxy-5-methylbenzoic acid, is typically achieved through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, a base.
Basic hydrolysis, or saponification, is generally effective for methyl benzoates and proceeds by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. psu.edu This process is often irreversible due to the formation of a stable carboxylate salt, which shifts the equilibrium toward the products. psu.edu For structurally similar compounds, such as methyl 2-methoxy-6-methylbenzoate, hydrolysis is a standard procedure. google.com A typical method involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol (B129727) or ethanol (B145695) to improve solubility. psu.educhemspider.comresearchgate.net While high-temperature water can hydrolyze esters, the process is significantly more efficient in the presence of a base. psu.edu
Transesterification, the conversion of the methyl ester to a different ester, can also occur. This reaction is catalyzed by either an acid or a base in the presence of a different alcohol. For instance, the process of diazotization and diazonium salt decomposition in methanol can lead to a mixture of hydrolysis and alcoholysis (transesterification) products. google.com
Table 1: Representative Conditions for Ester Hydrolysis
| Reactant Type | Reagents & Conditions | Product | Yield | Reference |
| Substituted Methyl Benzoate (B1203000) | NaOH, water, methanol, reflux | Corresponding Carboxylic Acid | 95-99% | chemspider.com |
| General Methyl Benzoate | 2% KOH (aq), 200-300 °C | Corresponding Carboxylic Acid | High | psu.edu |
| Methyl 2-methoxy-6-methylbenzoate | Alkali (e.g., NaOH, KOH) | 2-methoxy-6-methylbenzoic acid | Not specified | google.com |
Reductions to Corresponding Alcohol Derivatives
The ester functionality of this compound can be reduced to the corresponding primary alcohol, (2,3-dimethoxy-5-methylphenyl)methanol. The choice of reducing agent is critical for this transformation.
Strong reducing agents are required to reduce esters. Lithium aluminum hydride (LiAlH₄) is highly effective for converting esters to primary alcohols. doubtnut.comdoubtnut.com The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ onto the ester's carbonyl carbon. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce esters under standard conditions. doubtnut.com Other methods, such as catalytic hydrogenation (H₂/Pd), are also typically ineffective for this purpose. doubtnut.com
Table 2: Efficacy of Reducing Agents for Methyl Ester Reduction
| Reagent | Efficacy on Esters | Product with Methyl Benzoate | Reference |
| Lithium Aluminium Hydride (LiAlH₄) | Effective | Benzyl alcohol | doubtnut.comdoubtnut.com |
| Sodium Borohydride (NaBH₄) | Ineffective | No reaction | doubtnut.com |
| Hydrogen with Palladium (H₂/Pd) | Ineffective | No reaction | doubtnut.com |
Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the combined influence of its four substituents. The two methoxy (B1213986) groups (-OCH₃) and the methyl group (-CH₃) are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The methyl ester group (-COOCH₃) is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. aiinmr.comwikipedia.org
Position C6: This site is ortho to the methyl group (activating) and a methoxy group (activating), and para to the other methoxy group (activating). It is meta to the deactivating ester group. This position is highly activated.
Position C4: This site is ortho to one methoxy group (activating) and meta to the methyl and the other methoxy group. It is also meta to the deactivating ester group.
Given the synergistic activation at position C6 by three electron-donating groups, this site is the most probable location for electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the 6-substituted product. masterorganicchemistry.com
Nucleophilic Substitution Reactions of Methoxy Groups
While less common than electrophilic substitution on electron-rich rings, nucleophilic aromatic substitution (SNAr) involving the displacement of a methoxy group is possible under certain conditions. Alkoxy groups can function as leaving groups in SNAr reactions, particularly when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (-NO₂). bwise.kr
For this compound, the ring is rendered electron-rich by two methoxy groups and a methyl group. The electron-withdrawing character of the ester group is not as strong as that of a nitro group. Therefore, displacing one of the methoxy groups with a nucleophile would likely be challenging and require harsh reaction conditions or the use of specific, highly reactive nucleophiles. bwise.kr For comparison, the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide proceeds in high yield due to the activating effect of the nitro group. bwise.kr
Oxidation Reactions of the Aromatic Core
The electron-rich nature of the aromatic ring in this compound, conferred by the methoxy and methyl substituents, makes it susceptible to oxidation. Such reactions can lead to the formation of benzoquinones. This transformation is a key step in the biosynthesis of Coenzyme Q, where a similarly substituted benzene ring is oxidized. capes.gov.brnih.govnih.gov
The oxidation of related compounds, such as 5-aminohomoveratrol and 2,3,4-trimethoxy-6-methylphenol, yields 2,3-dimethoxy-5-methylbenzoquinone. capes.gov.br It is therefore highly probable that under appropriate oxidative conditions (e.g., using reagents like Fremy's salt, ceric ammonium (B1175870) nitrate, or salcomine), the aromatic core of this compound would be oxidized to a corresponding benzoquinone derivative. This reaction underscores the compound's role as a potential precursor in the synthesis of biologically important molecules like Coenzyme Q analogues. capes.gov.brbldpharm.com
Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 2,3 Dimethoxy 5 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For Methyl 2,3-dimethoxy-5-methylbenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.
Aromatic Protons: The benzene (B151609) ring has two protons at the C-4 and C-6 positions. These protons are in different chemical environments and are expected to appear as two distinct doublets due to coupling with each other (a three-bond, or meta, coupling).
Methoxy Protons: The two methoxy groups at C-2 and C-3 are not equivalent and will therefore resonate at slightly different chemical shifts, each appearing as a sharp singlet integrating to three protons.
Methyl Protons: The methyl group at C-5 and the methyl group of the ester functionality are also in unique environments, each giving rise to a distinct singlet integrating to three protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | Doublet | 1H | Ar-H (H-6) |
| ~6.8 - 7.0 | Doublet | 1H | Ar-H (H-4) |
| ~3.90 | Singlet | 3H | Ester O-CH₃ |
| ~3.88 | Singlet | 3H | Ar-OCH₃ |
| ~3.85 | Singlet | 3H | Ar-OCH₃ |
| ~2.35 | Singlet | 3H | Ar-CH₃ |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the substitution pattern, all 11 carbon atoms of this compound are unique and should produce distinct signals.
Carbonyl Carbon: The ester carbonyl carbon is typically the most deshielded, appearing at the lowest field (~165-170 ppm).
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the oxygen atoms (C-2, C-3) will be significantly downfield, while the other substituted (C-1, C-5) and protonated (C-4, C-6) carbons will have characteristic shifts based on the electronic effects of the substituents.
Methoxy and Methyl Carbons: The two methoxy carbons and the two methyl carbons (one on the ring, one from the ester) will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C =O |
| ~152.0 | C -3 (Ar-O) |
| ~148.0 | C -2 (Ar-O) |
| ~138.0 | C -5 (Ar-CH₃) |
| ~125.0 | C -1 (Ar-CO) |
| ~124.0 | C -6 (Ar-H) |
| ~115.0 | C -4 (Ar-H) |
| ~61.0 | Ar-OC H₃ |
| ~56.0 | Ar-OC H₃ |
| ~52.0 | Ester O-C H₃ |
| ~21.0 | Ar-C H₃ |
Two-Dimensional (2D) NMR Correlation Techniques (COSY, HMQC, HMBC).nist.gov
2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key cross-peak in the COSY spectrum would be observed between the aromatic protons at H-4 and H-6, confirming their meta relationship.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). doi.org It is invaluable for definitively assigning the protonated carbons. For instance, it would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the various methyl proton signals with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular framework, as it shows correlations between protons and carbons over two or three bonds. doi.org Key HMBC correlations would be expected between:
The ester methyl protons and the carbonyl carbon.
The aromatic proton H-4 and carbons C-2, C-5, and C-6.
The aromatic proton H-6 and carbons C-2, C-4, and C-5.
The protons of the 5-methyl group and carbons C-4, C-5, and C-6.
The protons of the methoxy groups and the aromatic carbons to which they are attached (e.g., 2-OCH₃ protons to C-2). These correlations are critical for confirming the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. chemicalbook.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation. thegoodscentscompany.com Its high resolving power allows for the determination of the elemental composition of the ion with high accuracy, thus confirming the molecular formula. For this compound (C₁₁H₁₄O₄), HRESIMS would be used to detect the [M+H]⁺ ion and confirm its calculated exact mass.
Molecular Formula: C₁₁H₁₄O₄
Calculated Exact Mass: 210.0892 g/mol
Expected HRESIMS peak [M+H]⁺: m/z 211.0965
Analysis of the fragmentation pattern, even if minor in ESI, can provide structural clues. Common fragmentation pathways for methyl benzoate (B1203000) derivatives include the loss of the methoxy radical (•OCH₃, 31 Da) or the ester methyl group. amerigoscientific.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. nist.gov
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the ester and ether functional groups, as well as the aromatic ring.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1715 cm⁻¹.
C-O Stretches: The spectrum will feature strong absorptions corresponding to the C-O stretching vibrations of the ester and the two aryl ether groups. These typically appear in the 1300-1000 cm⁻¹ range.
C-H Stretches: Absorptions for aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the methyl and methoxy groups will appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1600–1450 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2990-2850 | Aliphatic C-H Stretch | Medium |
| ~1725 | Ester C=O Stretch | Strong |
| ~1600, ~1480 | Aromatic C=C Stretches | Medium |
| ~1280, ~1100 | C-O Stretch (Ester, Ether) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores—the parts of a molecule responsible for its color by absorbing light in the UV or visible regions. The aromatic ring and the carbonyl group (C=O) of the ester functionality in this compound constitute its primary chromophores.
The UV spectrum of an aromatic ester is typically characterized by specific electronic transitions. For aromatic compounds like benzene derivatives, these transitions are primarily π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The benzene ring itself typically displays two primary absorption bands (E-bands) and a secondary, less intense, fine-structured band (B-band).
π → π Transitions:* These are high-energy transitions and usually result in strong absorption bands. For benzene, primary bands appear around 184 nm and 204 nm. youtube.com Substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) of these absorptions.
n → π Transitions:* The ester group's carbonyl oxygen has non-bonding electrons (n-electrons). The transition of these electrons to a π* orbital is of lower energy than π → π* transitions but is often "forbidden," resulting in a weak absorption band. For esters, this absorption typically appears at wavelengths around 207 nm. ucalgary.ca
For this compound, the presence of two methoxy groups (-OCH₃) and a methyl group (-CH₃) as substituents on the benzene ring would be expected to shift the absorption maxima to longer wavelengths compared to unsubstituted methyl benzoate. The exact λmax (wavelength of maximum absorbance) would be determined by running a UV-Vis spectrum of a dilute solution of the compound in a suitable non-absorbing solvent, such as ethanol (B145695) or hexane (B92381).
Table 1: Expected UV-Vis Absorption Maxima for this compound This table is illustrative and based on the typical absorption regions for substituted aromatic esters.
| Transition Type | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) | Associated Chromophore |
| π → π | ~210-230 nm | High | Benzene Ring / Carbonyl |
| π → π (B-Band) | ~260-280 nm | Low to Medium | Benzene Ring |
| n → π* | ~300-320 nm | Very Low | Carbonyl Group |
Chromatographic Method Development for Separation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and by-products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Methodology Development: Developing a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. actascientific.com
Column: A C18 or C8 column is commonly used for separating moderately polar compounds. A standard dimension would be 250 mm x 4.6 mm with a 5 µm particle size. researchgate.net
Mobile Phase: A gradient or isocratic elution using a mixture of a polar solvent (like water, often with a buffer such as phosphate) and a less polar organic solvent (like acetonitrile (B52724) or methanol) is typical for RP-HPLC. researchgate.net The exact ratio or gradient program is optimized to achieve separation.
Detection: Given the compound's UV-absorbing chromophores, a UV detector set at one of the absorption maxima (e.g., 220 nm or 275 nm) would provide high sensitivity. A Diode Array Detector (DAD) can be used to acquire full UV spectra for each peak, aiding in peak identification and purity assessment. actascientific.comresearchgate.net
Flow Rate: A typical flow rate is 1.0 mL/min. thermofisher.com
Table 2: Illustrative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient: 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netich.org Validation demonstrates the method's reliability through a series of tests:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Application: In the context of this compound analysis, GC-MS serves to:
Confirm the identity of the compound by matching its mass spectrum with a library or by interpreting its fragmentation pattern.
Identify and quantify volatile impurities, including isomers that may be difficult to resolve by HPLC.
Provide structural information based on the fragmentation of the molecule in the mass spectrometer.
Fragmentation Pattern: Upon entering the mass spectrometer, molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The fragmentation pattern of an ester often includes characteristic losses. For this compound (Molecular Weight: 210.23 g/mol ), key fragment ions would be expected from:
Loss of the methoxy group (-OCH₃) from the ester: [M-31]⁺
Loss of the methyl ester group (-COOCH₃): [M-59]⁺
Formation of an acylium ion, which is often a prominent peak for esters. ucalgary.ca
The precise fragmentation pattern provides a "fingerprint" that is highly specific to the compound's structure, allowing for confident identification. nih.gov
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. sigmaaldrich.comlibretexts.org It can be used to quickly determine the consumption of starting materials and the formation of the product, this compound, during its synthesis (e.g., via esterification of 2,3-dimethoxy-5-methylbenzoic acid).
Procedure:
Spotting: A TLC plate, typically silica (B1680970) gel on an aluminum or glass backing, is spotted with the starting material, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture at various time points. libretexts.org
Development: The plate is placed in a developing chamber containing a suitable mobile phase. The choice of mobile phase is crucial for achieving good separation. For an ester of moderate polarity, a mixture of a non-polar solvent (e.g., hexane or toluene) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) is common. sigmaaldrich.com
Visualization: After development, the plate is dried and visualized. Since aromatic esters are UV-active, the spots can be seen under a UV lamp (typically at 254 nm). sigmaaldrich.com
The progress of the reaction is observed by the disappearance of the starting material spot and the appearance and intensification of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given system. Generally, the product ester will be less polar than its corresponding carboxylic acid starting material and thus will have a higher Rf value. acs.org
Table 3: Example TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf (Carboxylic Acid) | ~0.2-0.3 |
| Expected Rf (Ester Product) | ~0.6-0.7 |
This straightforward analysis allows the chemist to determine the optimal reaction time and to check the purity of the crude product before purification. sigmaaldrich.comlibretexts.org
Computational Chemistry and Molecular Modeling of Methyl 2,3 Dimethoxy 5 Methylbenzoate
Electronic Structure and Reactivity Predictions via Quantum Chemical Methods
Quantum chemical methods are fundamental to understanding the electronic behavior of Methyl 2,3-dimethoxy-5-methylbenzoate. These methods allow for the calculation of various electronic properties that govern the molecule's reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net By employing functionals such as B3LYP with appropriate basis sets like 6-31G(d,p), the electronic structure of this compound can be accurately modeled. researchgate.net
DFT calculations provide access to key descriptors of reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity.
Furthermore, DFT can be used to compute various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. growingscience.com Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net For this compound, the oxygen atoms of the methoxy (B1213986) and ester groups are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and the carbonyl carbon are likely to be regions of positive potential (electrophilic).
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | (Typical range: -6 to -8 eV) | Electron-donating ability |
| LUMO Energy | (Typical range: -1 to -3 eV) | Electron-accepting ability |
| HOMO-LUMO Gap | (Typical range: 3 to 5 eV) | Chemical reactivity and stability |
| Electronegativity (χ) | (Calculated from HOMO/LUMO) | Tendency to attract electrons |
| Chemical Hardness (η) | (Calculated from HOMO/LUMO) | Resistance to change in electron configuration |
Note: The values in this table are illustrative and represent typical ranges for similar aromatic esters based on DFT calculations. Specific values would require dedicated computational analysis.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be applied to study this compound. nih.gov Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide a high level of theoretical accuracy for electronic structure calculations. While computationally more demanding than DFT, ab initio methods can be used to validate DFT results and to study systems where DFT may not be as reliable. researchgate.net These methods are particularly useful for calculating accurate energies and for studying excited states and reaction mechanisms. nih.gov
Conformational Analysis and Energy Landscape Mapping
The presence of rotatable bonds in the methoxy and methyl ester groups of this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with bond rotations.
By systematically rotating the dihedral angles of the C-O bonds of the methoxy groups and the C-C bond of the ester group, a potential energy surface (PES) can be generated. researchgate.net This mapping allows for the identification of local energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies. It is expected that the most stable conformer will have minimized steric hindrance between the bulky substituent groups.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. epstem.net The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic overestimation of frequencies at the harmonic level, scaling factors can be applied to achieve good agreement with experimental IR and Raman spectra. epstem.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. scielo.org.mx By comparing the calculated chemical shifts with experimental data, the assignment of peaks in the NMR spectrum can be confirmed. Theoretical predictions of spectroscopic parameters are invaluable for structural elucidation and for understanding how the electronic environment of each nucleus is influenced by the molecular structure. epstem.net
Table 2: Computationally Predicted Spectroscopic Data for this compound
| Spectrum Type | Key Predicted Features |
| Infrared (IR) | C=O stretching (ester): ~1720-1740 cm⁻¹C-O stretching (ether and ester): ~1200-1300 cm⁻¹Aromatic C-H stretching: ~3000-3100 cm⁻¹ |
| ¹H NMR | Aromatic protons: Chemical shifts influenced by the electronic effects of methoxy, methyl, and ester groups.Methoxy protons: Distinct singlets.Methyl protons: Singlet. |
| ¹³C NMR | Carbonyl carbon (ester): ~165-175 ppmAromatic carbons: Shifts determined by substituent effects.Methoxy and methyl carbons: Signals in the aliphatic region. |
Note: The spectral data are illustrative and based on typical values for similar functional groups. Precise values require specific computational modeling.
Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry can be employed to investigate the mechanisms and kinetics of reactions involving this compound. nih.gov For instance, the hydrolysis or aminolysis of the ester group can be studied by locating the transition state structures and calculating the activation energies for different possible pathways. nih.govresearchgate.net
By modeling the reaction pathway, it is possible to determine whether a reaction proceeds through a concerted or a stepwise mechanism. nih.gov For example, in the aminolysis of a methyl benzoate (B1203000), computational studies have shown that the reaction can proceed through a neutral stepwise mechanism, which can be catalyzed by a second molecule of the amine acting as a general base. nih.gov Similar mechanistic insights can be gained for reactions involving this compound.
Kinetic parameters, such as the rate constant, can be estimated using transition state theory in conjunction with the calculated activation free energy. These computational studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. rsc.org
Computational Screening for Derivative Design and Structure-Property Relationships
Computational methods are increasingly used for the in silico design of new molecules with desired properties. Starting from the core structure of this compound, a library of virtual derivatives can be created by introducing different substituents on the aromatic ring or by modifying the ester group.
These derivatives can then be computationally screened for various properties, such as their electronic characteristics, reactivity, and potential biological activity. nih.gov By calculating properties like the HOMO-LUMO gap, dipole moment, and polarizability for a series of related compounds, quantitative structure-property relationships (QSPR) can be established. nih.gov These relationships can help in identifying the key structural features that influence a particular property.
This computational screening approach can accelerate the discovery of new compounds with enhanced characteristics, for example, as intermediates in the synthesis of more complex molecules or as materials with specific optical or electronic properties. nih.gov
Advanced Applications in Chemical Science and Materials Research
Role as Key Synthetic Intermediates for Complex Organic Molecules
The primary and most significant role of the 2,3-dimethoxy-5-methyl-benzoate scaffold is as a key intermediate in the synthesis of coenzyme Q (CoQ) analogues. The oxidized form, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, is also known as Coenzyme Q0 and represents the core benzoquinone structure of the entire coenzyme Q family. researchgate.netsigmaaldrich.comnih.gov These molecules are vital components of the electron transport chain in mitochondria. nih.govresearchgate.net
The synthesis of Coenzyme Q10, a molecule with a 10-unit isoprenoid side chain essential for human cellular respiration and widely used as a dietary supplement, relies on the construction of this specific benzoquinone head. researchgate.netresearchgate.net Various synthetic routes have been developed to produce 2,3-dimethoxy-5-methyl-1,4-benzoquinone, often starting from materials like 3,4,5-trimethoxytoluene (B53474). researchgate.netgoogle.com These syntheses highlight the importance of the 2,3-dimethoxy-5-methyl substituted ring as the foundational unit. For instance, one method involves the oxidation of 3,4,5-trimethoxytoluene using hydrogen peroxide with a supported heteropolyacid as a catalyst to achieve high yields of the target quinone. researchgate.net Another approach starts with 5-nitrovanillin, which is methylated and then catalytically reduced to an amino derivative that is subsequently oxidized to form the benzoquinone core. capes.gov.br
Methyl 2,3-dimethoxy-5-methylbenzoate serves as a valuable precursor in these pathways. Standard organic transformations can convert the methyl ester group into other functionalities necessary for ring modification or side-chain attachment, ultimately leading to the target quinone structure required for the total synthesis of Coenzyme Q10 and other analogues.
Table 1: Synthetic Routes to the Coenzyme Q0 Core
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxytoluene | H₂O₂, Supported Heteropolyacid, Phase Transfer Catalyst (PEG-1000) | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) | researchgate.net |
| 3,4,5-Trimethoxytoluene | Vilsmeier Reaction (POCl₃, DMF), then H₂O₂, then Dichromate | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) | google.com |
| 5-Nitrovanillin | Methylation, then Catalytic Reduction, then Oxidation | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) | capes.gov.br |
Contributions to Novel Synthetic Methodologies
While this compound is a critical building block, its use in the development of fundamentally new synthetic methodologies is not widely documented. Its primary contribution is as a substrate in established multi-step synthesis pathways, particularly for Coenzyme Q analogues. acs.orgresearchgate.net
However, research into related structures offers insights into potential applications. For example, novel catalytic systems have been developed for the selective hydrogenation of methyl benzoate (B1203000) to produce benzaldehyde (B42025), a process that aligns with the principles of green chemistry. rsc.org Such methodologies, while not directly employing the title compound, demonstrate the ongoing innovation in the chemistry of substituted benzoates. Furthermore, spectroscopic studies on other methyl benzoate derivatives have explored their potential as fluorescent probes and sensors, indicating a broader utility for this class of compounds in analytical applications. mdpi.com The development of efficient oxidation processes to convert precursors like 3,4,5-trimethoxytoluene into the corresponding benzoquinone highlights methodological advancements in achieving selective transformations on complex aromatic systems. researchgate.net
Exploration in Materials Science as Building Blocks or Monomers
The exploration of this compound in materials science is an emerging area, primarily based on the electronic properties of its dimethoxybenzene core. Dimethoxybenzene derivatives are recognized as versatile compounds with significant potential in materials science, particularly in the field of organic electronics. researchgate.net Their structural and electronic characteristics are valuable for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net
These aromatic building blocks can be incorporated into polymer chains to bestow specific properties, including enhanced electrical conductivity or optical activity. researchgate.net The electron-donating nature of the methoxy (B1213986) groups on the benzene (B151609) ring can be exploited to design novel charge-transfer materials. While specific studies focusing on the polymerization of this compound are not prominent, the general utility of dimethoxybenzene derivatives suggests its potential as a monomer or a precursor for functional materials in coatings, adhesives, and advanced electronic devices. researchgate.net
Studies in Redox Chemistry and Electron Transfer Systems
The redox behavior of the 2,3-dimethoxy-5-methyl-1,4-benzoquinone/hydroquinone (B1673460) system, directly derivable from this compound, is central to its function and has been extensively studied. This system is the redox-active heart of Coenzyme Q, a lipid-soluble molecule that functions as a vital electron carrier in the mitochondrial respiratory chain. mdpi.com
The fundamental redox reaction involves the interconversion between the oxidized quinone form (ubiquinone) and the fully reduced hydroquinone form (ubiquinol). nih.gov This process proceeds via a two-electron, two-proton transfer, passing through an intermediate semiquinone radical state. nih.govresearchgate.net This ability to accept and donate electrons is critical for creating the proton gradient across the inner mitochondrial membrane that drives ATP synthesis. nih.gov The standard redox potential of the Coenzyme Q couple is approximately +0.100 V, positioning it to accept electrons from Complexes I and II and donate them to Complex III of the respiratory chain. youtube.com
Beyond its role in energy metabolism, the redox cycling of this quinone is linked to its function as a potent antioxidant. The reduced ubiquinol (B23937) form can directly scavenge free radicals, protecting cell membranes from oxidative damage. Conversely, the semiquinone intermediate can, under certain conditions, be a source of superoxide (B77818) radicals, implicating it in cellular signaling and pathological states. The study of quinone analogues like DBMIB has further elucidated the intricate pathways of electron and molecule transfer within protein complexes like the cytochrome b6f complex. nih.gov
Table 2: Redox States of the Coenzyme Q0 Core
| Redox State | Common Name | Key Characteristics | Role |
|---|---|---|---|
| Oxidized Form | Ubiquinone (Coenzyme Q0) | Accepts 2 electrons and 2 protons. | Electron Acceptor from Complex I/II |
| Intermediate | Semiquinone | A free radical species. | Transient intermediate in electron transfer; potential source of superoxide. |
| Reduced Form | Ubiquinol | Donates 2 electrons and 2 protons. | Electron Donor to Complex III; Antioxidant |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,3-dimethoxy-5-methylbenzoate, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. A common approach involves protecting the hydroxyl groups with methyl ethers (e.g., using dimethyl sulfate or methyl iodide in alkaline conditions) followed by esterification with methanol under acidic catalysis. Key intermediates include 2,3-dimethoxy-5-methylbenzoic acid, which is then methylated. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC, and intermediates should be purified via recrystallization or column chromatography .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Moisture-sensitive storage is critical; silica gel desiccants can be added to containers. Stability tests should be conducted periodically using HPLC to detect degradation products .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify methoxy, methyl, and ester functional groups. Compare spectral data with PubChem records (e.g., InChI key cross-referencing) .
- Purity Analysis : Employ HPLC/UV with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) to quantify impurities. Purity thresholds >95% are typical for research-grade material .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain esterification at 60–70°C to avoid side reactions like demethylation.
- Catalyst Selection : Use boron trifluoride etherate as a Lewis acid catalyst for higher esterification efficiency.
- Byproduct Monitoring : Track intermediates using GC-MS or inline IR spectroscopy to detect undesired acetylated or brominated derivatives (common in structurally similar compounds) .
Q. What strategies mitigate decomposition of this compound under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Use phosphate buffers (pH 6–8) for aqueous studies to avoid alkaline hydrolysis of the ester group.
- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks, with HPLC analysis every 7 days to identify degradation pathways (e.g., ester cleavage to benzoic acid derivatives) .
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer :
- Standardized Protocols : Use the shake-flask method with HPLC quantification. Test solvents of varying polarity (e.g., DMSO, ethanol, hexane) at 25°C.
- Data Normalization : Account for temperature and purity differences by cross-referencing studies that specify lot-specific purity (>97% by HPLC) and storage conditions .
Q. What impurities are commonly observed in this compound, and how are they quantified?
- Methodological Answer :
- Common Impurities : Residual starting materials (e.g., 2,3-dimethoxy-5-methylbenzoic acid) or methylated byproducts (e.g., over-methylated ortho positions).
- Quantification : Use gradient HPLC with UV detection at 254 nm. Calibrate against reference standards, and apply EP/USP guidelines for chromatographic purity thresholds (e.g., ≤0.5% for any single impurity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
